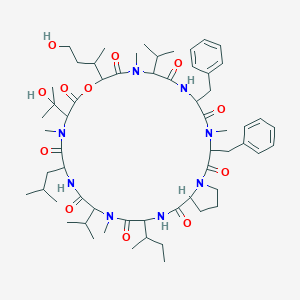![molecular formula C22H23N5O2S B234027 2-(2,3-dimethylphenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B234027.png)
2-(2,3-dimethylphenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dimethylphenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as DT-010 and is a member of the benzylacetamide class of compounds. DT-010 has been the subject of several studies due to its potential for use in the treatment of various diseases.
作用機序
DT-010 exerts its effects through several mechanisms of action. In Alzheimer's disease, it inhibits the aggregation of beta-amyloid peptides by binding to the peptides and preventing their aggregation. In Parkinson's disease, it protects dopaminergic neurons from oxidative stress-induced damage by activating the Nrf2/ARE pathway. In cancer, it inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
DT-010 has been shown to have several biochemical and physiological effects. In Alzheimer's disease, it reduces the levels of beta-amyloid peptides and improves cognitive function. In Parkinson's disease, it protects dopaminergic neurons from oxidative stress-induced damage and improves motor function. In cancer, it inhibits the growth of cancer cells and induces cell cycle arrest and apoptosis.
実験室実験の利点と制限
DT-010 has several advantages for use in lab experiments. It is a potent and selective inhibitor of beta-amyloid peptide aggregation, making it a useful tool for studying the role of beta-amyloid peptides in Alzheimer's disease. It is also a potent and selective inducer of Nrf2/ARE pathway activation, making it a useful tool for studying the role of oxidative stress in Parkinson's disease. However, DT-010 has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. It also has low bioavailability, which can limit its effectiveness in certain in vivo experiments.
将来の方向性
There are several future directions for research on DT-010. One direction is to further investigate its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to develop more effective methods for administering DT-010, such as improving its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanisms of action of DT-010 and how it exerts its effects in different disease contexts.
合成法
DT-010 can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 2,3-dimethylphenol with thionyl chloride to produce 2,3-dimethylphenyl chloride. This intermediate is then reacted with sodium acetate and acetic anhydride to produce 2-(2,3-dimethylphenoxy)acetophenone. The final step involves the reaction of 2-(2,3-dimethylphenoxy)acetophenone with 4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzylamine to produce DT-010.
科学的研究の応用
DT-010 has been studied for its potential use in the treatment of several diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, DT-010 has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease. In Parkinson's disease, DT-010 has been shown to protect dopaminergic neurons from oxidative stress-induced damage. In cancer, DT-010 has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer cells.
特性
分子式 |
C22H23N5O2S |
|---|---|
分子量 |
421.5 g/mol |
IUPAC名 |
2-(2,3-dimethylphenoxy)-N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C22H23N5O2S/c1-4-19-24-25-22-27(19)26-21(30-22)17-10-8-16(9-11-17)12-23-20(28)13-29-18-7-5-6-14(2)15(18)3/h5-11H,4,12-13H2,1-3H3,(H,23,28) |
InChIキー |
QEKBIHMJJGYAKY-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)COC4=CC=CC(=C4C)C |
正規SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)COC4=CC=CC(=C4C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-isopropylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233948.png)


![2-(2-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233956.png)

![2-(2,4-dimethylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233959.png)
![[(2R,3S)-3-amino-4-[[(2S)-2-[[(E,2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadec-12-enoyl]amino]-3-methylbutanoyl]-[(2S)-1-oxo-3-sulfooxypropan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B233965.png)
![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233966.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233975.png)
![3-iodo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233980.png)
![4-ethyl-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B233986.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide](/img/structure/B234009.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide](/img/structure/B234014.png)